4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine
Description
4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a 2,6-difluorophenylmethyl group
Properties
IUPAC Name |
4-[(2,6-difluorophenyl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2S/c11-8-2-1-3-9(12)7(8)4-6-5-15-10(13)14-6/h1-3,5H,4H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIQUGILWUGSLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC2=CSC(=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 2,6-difluorobenzyl bromide with thioamide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine in acetic acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of halogenated thiazoles.
Scientific Research Applications
Medicinal Chemistry Applications
Drug Development:
The unique structure of 4-[(2,6-difluorophenyl)methyl]-1,3-thiazol-2-amine makes it a candidate for drug development. Its thiazole ring is known for diverse biological activities, and compounds in this class have been investigated for their potential as anticancer agents. For instance, thiazole derivatives have shown inhibitory effects on cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .
Biological Activity:
Research indicates that this compound may exhibit significant biological activity due to its ability to interact with various molecular targets. A study highlighted the anticancer properties of similar thiazole compounds, suggesting that this compound could be effective against certain cancer cell lines .
Case Studies
- Anticancer Studies:
- Mechanistic Studies:
Industrial Applications
Material Science:
Beyond medicinal applications, this compound may find utility in material science as a precursor for synthesizing novel materials or as an additive in polymer formulations due to its unique chemical properties .
Data Table: Summary of Biological Activities
| Activity Type | Cell Lines Tested | Percent Growth Inhibition (PGI) |
|---|---|---|
| Anticancer Activity | OVCAR-8 | 85.26% |
| Anticancer Activity | NCI-H40 | 86.61% |
| Anticancer Activity | SNB-19 | 75.99% |
Mechanism of Action
The mechanism of action of 4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In medicinal applications, it may target bacterial enzymes or viral proteins, thereby exerting its antimicrobial or antiviral effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzylamine: A related compound with similar structural features but lacking the thiazole ring.
Thiazole: The parent compound of the thiazole ring system.
2,6-Difluorophenylthiazole: A compound with a similar structure but different substitution pattern.
Uniqueness
4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine is unique due to the presence of both the 2,6-difluorophenyl group and the thiazole ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Biological Activity
4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine (CAS No. 1566067-94-4) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound exhibits a unique structure that may influence its interaction with biological targets, leading to various therapeutic effects.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₈F₂N₂S
- Molecular Weight : 226.25 g/mol
- CAS Number : 1566067-94-4
The presence of the difluorophenyl group is significant as it may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved efficacy in biological systems.
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of thiazole derivatives, including this compound. Research indicates that compounds in this class can act as tubulin inhibitors, disrupting microtubule dynamics which is crucial for cancer cell division.
-
Mechanism of Action :
- Inhibition of tubulin polymerization.
- Induction of cell cycle arrest at the G2/M phase.
- Binding to the colchicine site on tubulin.
- Case Studies :
- Table: Antiproliferative Activity of Thiazole Derivatives
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| 10s | 0.36 | SGC-7901 |
| 10c | 0.74 | HCT116 |
| 10d | 0.86 | MCF7 |
Cytotoxic Effects
The cytotoxic properties of thiazole derivatives have been extensively studied. The compound's ability to inhibit cell growth in various cancer cell lines demonstrates its potential as a chemotherapeutic agent.
- Cytotoxicity Studies :
Other Biological Activities
Beyond anticancer properties, thiazole derivatives have been reported to possess various other biological activities:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
